molecular formula C9H10F3N3 B3104162 1-[3-(Trifluoromethyl)benzyl]guanidine CAS No. 14629-14-2

1-[3-(Trifluoromethyl)benzyl]guanidine

Cat. No.: B3104162
CAS No.: 14629-14-2
M. Wt: 217.19 g/mol
InChI Key: OLYSSPOJABEIKK-UHFFFAOYSA-N
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Description

Significance of Guanidine (B92328) Scaffolds in Contemporary Chemical Biology and Medicinal Chemistry

The guanidine group, characterized by a central carbon atom bonded to three nitrogen atoms, is a highly basic and polar functional group that is protonated at physiological pH to form the resonance-stabilized guanidinium (B1211019) cation. This structural feature is central to its significance in biological systems and drug design. The guanidinium group's ability to form multiple hydrogen bonds, engage in electrostatic interactions, and participate in cation-π interactions allows for high-affinity binding to various biological targets, including enzymes and receptors. mdpi.comjocpr.com

Numerous natural products and synthetic compounds incorporating the guanidine moiety exhibit a wide range of biological activities. scienceopen.com This has led to their development as therapeutic agents for a variety of diseases. nih.govsci-hub.se The guanidine scaffold is a key pharmacophore in drugs targeting the central nervous system, as well as in anti-inflammatory, antidiabetic, and antimicrobial agents. jocpr.comsci-hub.se For instance, the well-known antidiabetic drug metformin (B114582) is a biguanide (B1667054). The versatility of the guanidine group makes it a privileged structure in the design of new therapeutic molecules. nih.gov

The Trifluoromethyl Group as a Strategic Pharmacophore in Drug Design

The introduction of a trifluoromethyl (CF3) group into a molecule is a widely employed strategy in medicinal chemistry to enhance its pharmacological profile. The CF3 group is a bioisostere of a methyl group but possesses significantly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability.

Key advantages of incorporating a trifluoromethyl group include:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation. This can increase the half-life of a drug in the body.

Increased Lipophilicity: The CF3 group generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its absorption and distribution.

Improved Binding Affinity: The electronic properties of the CF3 group can lead to stronger interactions with biological targets through dipole-dipole or ion-dipole interactions.

Conformational Control: The steric bulk of the CF3 group can influence the conformation of a molecule, potentially locking it into a bioactive shape.

The strategic placement of a trifluoromethyl group can therefore transform a lead compound into a more potent and effective drug candidate.

Overview of Research Trajectories for 1-[3-(Trifluoromethyl)benzyl]guanidine and Closely Related Analogues

Research into this compound and its analogues has primarily focused on exploring their potential as antimicrobial agents. The combination of the guanidinium head group, known for its interactions with negatively charged bacterial cell membranes, and the lipophilic trifluoromethylbenzyl moiety presents a promising scaffold for the development of new antibiotics. nih.gov

A study investigating a series of benzyl (B1604629) guanidine derivatives for their in vitro antibacterial activity against Staphylococcus aureus and Escherichia coli provides valuable insights into the structure-activity relationships (SAR) of this class of compounds. While this study did not report on this compound specifically, it did evaluate closely related analogues. For instance, a derivative featuring a 3-benzyloxy group with a 2-chloro-3-(trifluoromethyl) substitution on the benzyl ring (a close analogue) demonstrated potent activity. nih.gov

The general synthetic route to this class of compounds involves the guanylation of the corresponding benzylamine. For example, 3-(trifluoromethyl)benzylamine (B1346619) can be reacted with a guanylating agent, such as 1H-pyrazole-1-carboxamidine hydrochloride, to yield this compound.

While specific research on the broader biological activities of this compound is not extensively documented in publicly available literature, the known properties of its constituent functional groups suggest potential for further investigation in various therapeutic areas. The trifluoromethyl group's ability to modulate physicochemical properties and the guanidine group's proven track record as a versatile pharmacophore indicate that this compound and its derivatives remain an interesting area for future research in drug discovery.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[3-(trifluoromethyl)phenyl]methyl]guanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N3/c10-9(11,12)7-3-1-2-6(4-7)5-15-8(13)14/h1-4H,5H2,(H4,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLYSSPOJABEIKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN=C(N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Design Principles and Structure Activity Relationship Sar Studies

Conformational Analysis and Molecular Recognition of Guanidine-Based Systems

The guanidine (B92328) group is a versatile functional moiety with distinct properties that are central to its role in molecular recognition. In biological systems, the guanidinium (B1211019) group, the protonated form of guanidine, is notably present in the side chain of the amino acid arginine. It is adept at forming strong hydrogen-bonding and electrostatic interactions, which are critical for stabilizing complexes between proteins and various biomolecules such as nucleic acids and carbohydrates.

The molecular recognition capabilities of the guanidinium group are attributable to its Y-shaped, planar geometry, which facilitates directed hydrogen bonding. Its high pKa value ensures that it remains protonated over a wide physiological pH range. The positive charge is delocalized over the three nitrogen atoms, and the guanidinium group can act as a multidentate hydrogen bond donor, allowing for versatile binding modes with complementary acceptors like carboxylates and phosphates.

Strategic Impact of the Trifluoromethyl Group on Biological Activity and Molecular Interactions

The incorporation of a trifluoromethyl (-CF3) group into a molecule is a widely used strategy in drug design to enhance its biological and physicochemical properties. The -CF3 group can significantly influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets.

The trifluoromethyl group is a strong electron-withdrawing substituent due to the high electronegativity of the fluorine atoms. This property can modulate the electronic environment of the benzyl (B1604629) ring in 1-[3-(trifluoromethyl)benzyl]guanidine, which in turn can influence its interactions with a receptor. The -CF3 group can enhance binding affinity through several mechanisms, including improved hydrophobic interactions with the target protein. Its size, which is larger than a hydrogen atom, can lead to better steric complementarity within a binding site, thereby increasing both affinity and selectivity. The introduction of this group can also alter the preferred conformation of the molecule, which may favor a more bioactive orientation.

Structure-Activity Relationships of this compound Analogues

The biological activity of this compound can be systematically explored and optimized by studying the structure-activity relationships of its analogues. This involves making specific chemical modifications to different parts of the molecule and assessing the impact of these changes on its biological function.

The position of the trifluoromethyl group on the benzyl ring is a critical determinant of biological activity. Moving the -CF3 group from the meta (3-position) to the ortho (2-position) or para (4-position) can significantly alter the molecule's shape, electronic distribution, and interaction with its target. SAR studies on related benzyl derivatives have shown that such positional changes can lead to substantial differences in potency and selectivity. For example, the optimal position for a substituent is often dictated by the specific topology of the receptor's binding site.

IsomerExpected Impact on Activity (Relative to meta-position)Rationale
ortho-Trifluoromethyl Potentially altered receptor fit and modified intramolecular interactions.The close proximity of the bulky trifluoromethyl group to the guanidine linker could lead to steric hindrance, forcing a different conformational preference. This may either enhance or diminish binding affinity depending on the receptor's topology.
para-Trifluoromethyl Likely to exhibit different electronic effects and spatial interactions within the binding pocket.The trifluoromethyl group in the para-position would exert its electronic influence more directly along the axis of the benzyl ring. Its placement in a different region of the binding site could lead to new or altered interactions with receptor residues, affecting potency and selectivity.

The linker connecting the benzyl ring and the guanidine group also plays a crucial role. The length, flexibility, and chemical nature of the linker can influence the relative orientation of the two key pharmacophoric elements. Shortening, lengthening, or introducing rigidity into the linker can affect how well the molecule can adapt its conformation to the binding site. The stability of the linker is also a key consideration, as its cleavage can impact the in vivo disposition and efficacy of the compound. Designing linkers that are stable in systemic circulation but allow for efficient release of the active moiety at the target site is a key strategy in drug development.

ModificationExpected Impact on ActivityRationale
N-Alkylation of Guanidine Potential for altered binding affinity and selectivity.The addition of alkyl groups to the guanidine nitrogen atoms can change the hydrogen-bonding capacity and steric profile of this key interaction domain. This could either block essential interactions or introduce new, favorable ones, depending on the specific receptor environment.
Linker Homologation May optimize the spatial orientation of the pharmacophores.Increasing or decreasing the length of the linker chain can alter the distance between the benzyl ring and the guanidine group. This can allow for better positioning of these groups within their respective binding pockets, potentially leading to improved affinity.
Introduction of Linker Rigidity Could enhance binding affinity by reducing the entropic penalty of binding.A more rigid linker, for example, by incorporating a cyclic structure, would limit the number of possible conformations. If the pre-organized conformation is close to the bioactive conformation, this can lead to a more favorable binding event.

Rational Design Paradigms for Optimized Trifluoromethylated Guanidine Derivatives

The rational design of trifluoromethylated guanidine derivatives, including this compound, has been significantly guided by the principles of bioisosterism and the strategic manipulation of electronic and steric properties to enhance biological activity. The guanidine functionality itself is a common motif in biologically active compounds, known for its ability to engage in hydrogen bonding and electrostatic interactions with biological targets. The incorporation of a trifluoromethyl (CF3) group onto the benzyl ring is a key design element intended to modulate the compound's physicochemical properties and, consequently, its therapeutic potential.

Structure-activity relationship (SAR) studies on benzyl guanidine derivatives have provided valuable insights into the optimal structural requirements for antimicrobial activity. These studies have systematically explored the impact of substituents on the benzyl ring, revealing that both the nature and position of these substituents play a pivotal role in determining the compound's potency against various bacterial strains.

In a notable study, a series of benzyl guanidine derivatives were synthesized and evaluated for their in vitro antibacterial activity against Staphylococcus aureus and Escherichia coli. nih.govmdpi.com The findings from this research underscore the importance of the substitution pattern on the aromatic ring. For instance, the presence of a trifluoromethyl group, particularly in combination with other substituents, was shown to significantly influence the antimicrobial efficacy.

One of the most potent compounds identified in this series was a 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative, which exhibited minimal inhibitory concentrations (MICs) of 0.5 µg/mL against S. aureus and 1 µg/mL against E. coli. nih.govmdpi.com This highlights a design paradigm where the synergistic effects of multiple substituents are harnessed to achieve enhanced biological activity. The inclusion of a chlorine atom in addition to the trifluoromethyl group appears to be a favorable combination for potent antibacterial action.

Further analysis of the SAR data reveals that the position of the trifluoromethyl group also has a considerable impact. For example, a 3-(4-trifluoromethyl)-benzyloxy derivative demonstrated excellent potency against S. aureus with a MIC of 1 µg/mL, but its activity against E. coli was significantly lower at 16 µg/mL. nih.govmdpi.com This differential activity suggests that the binding pockets of the target proteins in Gram-positive and Gram-negative bacteria may have distinct structural requirements.

The following interactive data tables summarize the research findings on the antimicrobial activity of various trifluoromethylated guanidine derivatives, illustrating the key structure-activity relationships.

Table 1: Antimicrobial Activity of Trifluoromethylated Benzyl Guanidine Derivatives against S. aureus

CompoundSubstituents on Benzyl RingMIC (µg/mL)
3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative2-chloro, 3-trifluoromethyl0.5
3-(4-trifluoromethyl)-benzyloxy derivative4-trifluoromethyl1

Table 2: Antimicrobial Activity of Trifluoromethylated Benzyl Guanidine Derivatives against E. coli

CompoundSubstituents on Benzyl RingMIC (µg/mL)
3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative2-chloro, 3-trifluoromethyl1
3-(4-trifluoromethyl)-benzyloxy derivative4-trifluoromethyl16

These findings collectively demonstrate a rational approach to the design of optimized trifluoromethylated guanidine derivatives. The strategic placement of the trifluoromethyl group, often in conjunction with other substituents, allows for the fine-tuning of the molecule's electronic and steric profile to maximize its interaction with the intended biological target and achieve potent antimicrobial activity.

Biological and Pharmacological Investigations of 1 3 Trifluoromethyl Benzyl Guanidine Analogues

Ligand-Receptor Interactions and Functional Modulation

The interaction of 1-[3-(Trifluoromethyl)benzyl]guanidine with key receptors in the central and peripheral nervous systems is a primary area of investigation to determine its potential therapeutic applications. The following subsections outline its activity at histamine (B1213489), muscarinic, and NMDA receptors.

Histamine H3 Receptor Antagonism and Affinity

The histamine H3 receptor, a presynaptic autoreceptor, modulates the release of histamine and other neurotransmitters. Antagonists of this receptor are investigated for their potential in treating a variety of neurological disorders. While the guanidine (B92328) moiety is a common feature in some histamine receptor ligands, specific binding affinity data (Ki or pKi values) and functional antagonism data (pA2 values) for this compound at the histamine H3 receptor are not extensively documented in publicly available literature. General studies on H3 receptor antagonists show a wide range of affinities and potencies. nih.govnih.gov

Table 1: Histamine H3 Receptor Binding Affinity and Functional Antagonism of this compound

ParameterValue
Binding Affinity (Ki) Data not available
pKi Data not available
Functional Antagonism (pA2) Data not available

Muscarinic M2/M4 Receptor Antagonistic Properties

Muscarinic acetylcholine (B1216132) receptors, particularly the M2 and M4 subtypes, play significant roles in regulating cardiac function and central nervous system activity, respectively. nih.gov The antagonistic properties of a compound at these receptors can indicate its potential effects on the parasympathetic nervous system and cognitive processes. However, specific research detailing the antagonistic activity of this compound at M2 and M4 muscarinic receptors is not readily found in the current body of scientific literature.

Table 2: Muscarinic M2/M4 Receptor Antagonistic Properties of this compound

Receptor SubtypeAntagonistic Activity
Muscarinic M2 Data not available
Muscarinic M4 Data not available

N-Methyl-D-aspartate (NMDA) Receptor Binding

The N-Methyl-D-aspartate (NMDA) receptor is a crucial ionotropic receptor for glutamatergic neurotransmission, involved in synaptic plasticity, learning, and memory. nih.gov Certain N,N'-diarylguanidine derivatives have been investigated for their ability to bind to the phencyclidine (PCP) site within the NMDA receptor ion channel. nih.govacs.orgresearchgate.net Specifically, the introduction of a 3-(trifluoromethyl)phenyl group into N-aryl-N'-methylguanidines has been explored in the development of potential PET radioligands for imaging the open channel state of the NMDA receptor. nih.govacs.orgresearchgate.net While this suggests that guanidine derivatives with a trifluoromethylphenyl moiety can interact with the NMDA receptor, specific binding affinity data (Ki) for this compound at the NMDA receptor is not explicitly available.

Table 3: N-Methyl-D-aspartate (NMDA) Receptor Binding Affinity of this compound

Binding SiteBinding Affinity (Ki)
PCP Site Data not available

Enzyme Inhibition and Modulatory Actions

Beyond receptor interactions, the modulatory effects of this compound on key enzymes provide another avenue to understand its pharmacological profile. This section reviews its known inhibitory activities on nitric oxide synthase and cholinesterases.

Nitric Oxide Synthase Inhibitory Activity

Nitric oxide synthase (NOS) exists in three main isoforms: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). These enzymes are responsible for the production of nitric oxide, a critical signaling molecule. plos.org The inhibitory activity of various guanidine-containing compounds against NOS isoforms has been a subject of interest. However, specific IC50 values indicating the inhibitory potency of this compound against the different NOS isoforms are not detailed in the available scientific literature.

Table 4: Nitric Oxide Synthase (NOS) Inhibitory Activity of this compound

NOS IsoformInhibitory Activity (IC50)
Neuronal (nNOS) Data not available
Endothelial (eNOS) Data not available
Inducible (iNOS) Data not available

Cholinesterase Inhibition Profiles

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the hydrolysis of the neurotransmitter acetylcholine. nih.govresearchgate.net Their inhibition is a primary therapeutic strategy for Alzheimer's disease. The inhibitory potential of novel compounds on these enzymes is, therefore, a significant area of pharmacological research. Currently, there is a lack of specific data in the published literature regarding the IC50 values for the inhibition of acetylcholinesterase and butyrylcholinesterase by this compound.

Table 5: Cholinesterase Inhibition Profile of this compound

EnzymeInhibitory Activity (IC50)
Acetylcholinesterase (AChE) Data not available
Butyrylcholinesterase (BuChE) Data not available

Signal Peptidase IB (SpsB) Target Engagement and Activation

Signal peptidase IB (SpsB) is a crucial bacterial enzyme involved in protein secretion, making it an attractive target for novel antibiotics. Inhibition of SpsB is lethal to bacteria. However, research has also identified molecules that can activate this enzyme, leading to uncontrolled cellular processes and subsequent cell death.

One such activator is PK150, which has been shown to enhance the turnover of SpsB. The proposed mechanism involves PK150 binding to an allosteric pocket of the enzyme, which stabilizes the catalytic geometry and increases its activity. nih.gov Following this discovery, studies on other guanidinium-containing compounds have explored similar interactions. A novel antibiotic, designated L15, which features an alkyl guanidinium (B1211019) motif, was also found to activate SpsB. nih.gov Molecular docking studies suggest that L15 binds to the same allosteric pocket as PK150. nih.gov While these findings highlight the potential for guanidinium-containing molecules to engage and activate SpsB, specific studies on the direct interaction of this compound or its close analogues with SpsB have not been detailed in the available research.

Anti-Proliferative Mechanisms in Cancer Cell Lines

Analogues of this compound have demonstrated notable anti-proliferative activity against a variety of human cancer cell lines. The guanidine scaffold is a key feature in several compounds investigated for their potential as anticancer agents.

Research into N,N´-disubstituted guanidines, including a trifluoromethylphenyl derivative, showed growth inhibition in a panel of five human cancer cell lines: A549 (lung carcinoma), HT29 (colorectal adenocarcinoma), PC3 (prostate cancer), A375 (melanoma), and MDA-MB-231 (breast cancer). conicet.gov.ar Furthermore, biguanide (B1667054) derivatives containing a trifluoromethoxy group have also been synthesized and evaluated, demonstrating that they can effectively inhibit cancer cell growth. nih.gov The versatility of the guanidinium functional group allows for structural modifications that can tune the anti-proliferative potency of these compounds. nih.gov

Interference with Key Cellular Signaling Pathways (e.g., Ras/BRAF)

The Ras/BRAF/MEK/ERK (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. mdpi.comnih.govmdpi.com Mutations in genes like BRAF, particularly the V600E mutation, lead to constitutive activation of this pathway, driving the growth of many cancers. nih.govresearchgate.net While inhibitors targeting BRAF are used in cancer therapy, direct evidence linking this compound analogues to the modulation of the Ras/BRAF pathway is not established in the available literature.

However, research on related N,N´-disubstituted guanidines has identified activity against other important oncogenic signaling pathways. Specifically, certain guanidine-based compounds have been developed as inhibitors of Rac1, a member of the Rho family of GTPases. conicet.gov.ar Rac1 is known to be overexpressed or hyperactivated in aggressive phenotypes of various cancers, and its signaling contributes to cell proliferation and migration. conicet.gov.ar The development of a guanidine-based Rac1 inhibitor showed a reduction in TNFα-induced NF-κB nuclear translocation, a mechanism mediated by Rac1. conicet.gov.ar This suggests that one potential anti-proliferative mechanism for this class of compounds could be the disruption of Rho GTPase signaling, although interference with the Ras/BRAF pathway specifically remains to be investigated.

DNA Minor Groove Binding and Associated Mechanisms

One of the well-documented mechanisms for the biological activity of cationic aromatic compounds, including many with guanidinium groups, is their interaction with DNA. nih.gov These molecules can selectively bind to the minor groove of the DNA double helix, particularly at AT-rich sequences. nih.govresearchgate.net Minor groove binders are typically planar, concave molecules that fit the curvature of the groove. The cationic guanidinium group is well-suited for ionic interactions with the negatively charged phosphate (B84403) backbone of DNA and can form hydrogen bonds with the bases on the floor of the groove. nih.gov

This binding event can interfere with essential cellular processes such as DNA replication and gene expression, ultimately leading to cell cycle arrest and apoptosis. nih.gov The anti-proliferative activity of novel aryl guanidinium analogues has been linked to this mechanism. nih.gov While specific studies detailing the DNA minor groove binding of this compound are not available, this mechanism is a plausible explanation for the observed anticancer activity of its analogues, given the structural features they share with known minor groove binders. researchgate.netsigmaaldrich.com

Antimicrobial Activities and Cellular Targeting in Bacterial Strains

Analogues of this compound have been extensively studied for their antimicrobial properties, showing significant efficacy against a broad range of bacteria, including drug-resistant strains.

Efficacy against Gram-Positive and Gram-Negative Bacteria

A series of benzyl (B1604629) guanidine derivatives has been synthesized and evaluated for antibacterial activity against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Escherichia coli. mdpi.comnih.gov Many of these compounds showed potent inhibitory activity, with Minimal Inhibitory Concentration (MIC) values in the low µg/mL range. mdpi.comnih.govswan.ac.uknih.gov

Notably, the substitution pattern on the benzyl ring significantly influences potency and selectivity. For instance, the 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative (Compound 9m) emerged as a highly potent agent, with a MIC of 0.5 µg/mL against S. aureus and 1 µg/mL against E. coli. mdpi.comnih.govswan.ac.uk Another analogue, the 3-(4-trifluoromethyl)-benzyloxy derivative (Compound 10d), was particularly active against S. aureus with a MIC of 1 µg/mL, though it was less effective against E. coli (MIC of 16 µg/mL). mdpi.comnih.govnih.gov These findings underscore the potential of trifluoromethyl-substituted benzyl guanidines as broad-spectrum antimicrobial agents.

CompoundDescriptionMIC vs. S. aureus (µg/mL)MIC vs. E. coli (µg/mL)Reference
9m3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative0.51 mdpi.comnih.gov
9vpara-substituted dichloro-benzyl derivative0.54 nih.gov
10d3-(4-trifluoromethyl)-benzyloxy derivative116 mdpi.comnih.gov
9hmeta-substituted benzyl guanidine>2564 mdpi.com
9gUnsubstituted benzyl guanidine1>256 nih.gov

Activity against Multidrug-Resistant Organisms (e.g., MRSA)

The rise of multidrug-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), poses a significant global health threat. mdpi.comnih.gov Guanidine-based compounds have shown considerable promise in addressing this challenge. nih.govresearchgate.net

Several trifluoromethyl-substituted benzyl guanidine analogues have demonstrated potent activity against MRSA strains. mdpi.comnih.gov The highly active compounds 9m (3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative) and 9v (para-substituted dichloro-benzyl derivative) were specifically tested against two clinical MRSA isolates, MRSA 3 and MRSA 15. mdpi.com Both compounds exhibited strong inhibitory effects against these resistant strains, highlighting their potential as leads for the development of new anti-MRSA therapies. mdpi.comswan.ac.uknih.gov

CompoundDescriptionMIC vs. MRSA 3 (µg/mL)MIC vs. MRSA 15 (µg/mL)Reference
9m3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative22 mdpi.com
9vpara-substituted dichloro-benzyl derivative11 mdpi.com

Impact on Bacterial Cell Membrane Integrity and Protein Secretion

The antibacterial activity of this compound and its analogues is significantly attributed to their ability to compromise the integrity of the bacterial cell membrane. The highly basic guanidinium group, which is protonated at physiological pH, plays a crucial role in the initial interaction with the bacterial cell surface. Bacterial cell envelopes are characteristically negatively charged due to the presence of anionic components such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This negative charge facilitates an electrostatic attraction with the cationic guanidinium moiety of the compounds, leading to their accumulation at the bacterial surface and subsequent disruption of the membrane architecture. mdpi.com

While direct experimental studies detailing the specific effects of this compound on bacterial membrane potential and permeability are not extensively available in the current body of scientific literature, the mechanism can be inferred from the well-established action of other guanidinium-containing antimicrobial agents. The disruption of the cell membrane is a common mechanism for such compounds, leading to leakage of intracellular components and dissipation of the membrane potential, which are critical for bacterial viability.

The antimicrobial potency of various benzyl guanidine derivatives has been evaluated through the determination of their minimum inhibitory concentrations (MICs) against both Gram-positive and Gram-negative bacteria. The data presented in the tables below, derived from structure-activity relationship (SAR) studies of benzyl guanidine analogues, illustrate the impact of different substitutions on their antibacterial efficacy. These MIC values provide an indirect measure of the compounds' ability to exert a lethal effect on bacteria, which is often linked to membrane disruption.

Antibacterial Activities of Benzyl Guanidine Derivatives Against Staphylococcus aureus

This table summarizes the Minimum Inhibitory Concentration (MIC) values of various benzyl guanidine analogues against the Gram-positive bacterium Staphylococcus aureus.

CompoundSubstitution PatternMIC (µg/mL)
9a3-Benzyloxy16
9b3-(4-Fluorobenzyloxy)8
9c3-(3-Chlorobenzyloxy)4
9d3-(4-Chlorobenzyloxy)>256
9e3-(4-Bromobenzyloxy)32
9f3-(3,4-Dichlorobenzyloxy)4
9g3-(4-Trifluoromethylbenzyloxy)4
9h3-(3-Trifluoromethylbenzyloxy)8
9i3-(3-Trifluoromethylbenzyloxy)benzyl4
9j3-(2,5-bis(Trifluoromethyl)benzyloxy)2
9k3-(3,5-bis(Trifluoromethyl)benzyloxy)2
9l3-(2-Chloro-5-trifluoromethyl-benzyloxy)1
9m3-(2-Chloro-3-trifluoromethyl-benzyloxy)0.5

Antibacterial Activities of Benzyl Guanidine Derivatives Against Escherichia coli

This table outlines the Minimum Inhibitory Concentration (MIC) values of various benzyl guanidine analogues against the Gram-negative bacterium Escherichia coli.

CompoundSubstitution PatternMIC (µg/mL)
9a3-Benzyloxy32
9b3-(4-Fluorobenzyloxy)16
9c3-(3-Chlorobenzyloxy)8
9d3-(4-Chlorobenzyloxy)8
9e3-(4-Bromobenzyloxy)64
9f3-(3,4-Dichlorobenzyloxy)8
9g3-(4-Trifluoromethylbenzyloxy)8
9h3-(3-Trifluoromethylbenzyloxy)4
9i3-(3-Trifluoromethylbenzyloxy)benzyl8
9j3-(2,5-bis(Trifluoromethyl)benzyloxy)4
9k3-(3,5-bis(Trifluoromethyl)benzyloxy)1
9l3-(2-Chloro-5-trifluoromethyl-benzyloxy)2
9m3-(2-Chloro-3-trifluoromethyl-benzyloxy)1

The data indicates that the substitution pattern on the benzyl ring significantly influences the antibacterial activity. For instance, the presence of trifluoromethyl groups, particularly in combination with chloro substitutions, tends to enhance the potency against both S. aureus and E. coli. This suggests that electronic and lipophilic properties of the substituents play a critical role in the compound's ability to interact with and disrupt the bacterial membrane.

Regarding the impact on protein secretion, there is currently a lack of specific research investigating the effects of this compound and its analogues on bacterial protein secretion systems. While membrane disruption can indirectly affect protein secretion by dissipating the energy required for these processes, direct inhibition of secretion system components by this class of compounds has not been reported. Further research is warranted to explore this potential secondary mechanism of action.

Computational Chemistry and Molecular Modeling of Trifluoromethylated Guanidines

Ligand-Protein Docking Simulations for Binding Mode Elucidation

Ligand-protein docking is a computational method used to predict the preferred orientation of a molecule when bound to a protein target. chemrevlett.com For 1-[3-(Trifluoromethyl)benzyl]guanidine, docking simulations are crucial for understanding how it interacts with the active site of a receptor, which can help in elucidating its mechanism of action.

The process involves placing the 3D structure of this compound into the binding pocket of a target protein. Scoring functions are then used to estimate the binding affinity, ranking different binding poses. youtube.com The trifluoromethyl (-CF3) group, being highly electronegative and lipophilic, often participates in specific interactions, including hydrophobic contacts and weak C-H···F hydrogen bonds. researchgate.net The guanidine (B92328) group, which is typically protonated at physiological pH, readily forms strong hydrogen bonds and salt bridges with acidic residues like aspartate and glutamate (B1630785) in the protein's active site. nih.gov

Research findings from docking studies on related guanidine-containing compounds have shown that the guanidinium (B1211019) group is a key pharmacophore in establishing high-affinity interactions. nih.gov For instance, in a hypothetical docking simulation of this compound with a target kinase, the guanidinium moiety could form a bidentate hydrogen bond with a backbone carbonyl oxygen, while the trifluoromethylbenzyl group occupies a hydrophobic pocket, interacting with nonpolar residues.

Table 1: Hypothetical Docking Simulation Results for this compound with Target Protein Kinase XYZ

Binding Pose Predicted Binding Affinity (kcal/mol) Key Interacting Residues Type of Interaction
1 -8.5 ASP145, GLU98 Hydrogen Bond, Salt Bridge
1 -8.5 LEU25, VAL33, ILE84 Hydrophobic Interaction
2 -7.9 GLU98, SER146 Hydrogen Bond
2 -7.9 PHE82, TRP177 π-π Stacking
3 -7.2 ASP145 Salt Bridge

This table presents hypothetical data for illustrative purposes.

Molecular Dynamics Simulations for Conformational Landscape Exploration and Binding Stability

While docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes of both the ligand and the protein over time. nih.gov MD simulations are used to assess the stability of the docked complex and to explore the conformational landscape of this compound. ufms.br

Starting from a docked pose, an MD simulation calculates the forces between atoms and their subsequent movements over nanoseconds or even microseconds. nih.gov This allows for the evaluation of the stability of key interactions identified in docking. For this compound, MD simulations can confirm whether the hydrogen bonds formed by the guanidine group and the hydrophobic contacts of the trifluoromethylbenzyl moiety are maintained throughout the simulation. ufms.br

Key metrics analyzed from MD simulations include Root Mean Square Deviation (RMSD) to assess the stability of the protein-ligand complex, and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein. chemrevlett.com A stable binding is often indicated by a low and converging RMSD value for the ligand within the binding site.

This table presents hypothetical data for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods used to establish a correlation between the chemical structure of a series of compounds and their biological activity. frontiersin.org For trifluoromethylated guanidines, 3D-QSAR models can be developed to predict the activity of new, unsynthesized analogs and to identify the key structural features that influence potency. nih.govfrontiersin.org

In a typical QSAR study involving this compound, this compound would be part of a larger dataset of related molecules with varying substituents. nih.gov Molecular descriptors, which are numerical representations of chemical information, are calculated for each compound. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic. A mathematical model is then generated to relate these descriptors to the experimentally determined biological activity (e.g., IC50 values). nih.gov

The resulting QSAR model can be visualized with contour maps, which highlight regions where certain properties are favorable or unfavorable for activity. researchgate.net For instance, a contour map might indicate that bulky, electron-withdrawing groups at the meta-position of the benzyl (B1604629) ring, such as the trifluoromethyl group, are crucial for high activity.

In Silico Screening and Virtual Ligand Discovery for Novel Targets

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. mdpi.comnih.gov This approach can be used to identify novel protein targets for known active compounds like this compound (reverse screening) or to discover new potential ligands for a specific target (forward screening).

In a virtual screening campaign to find novel targets, the 3D structure of this compound would be docked against a library of protein structures. nih.gov The proteins are then ranked based on the predicted binding affinity, and top-scoring hits are selected for further experimental validation. This method leverages the distinct physicochemical properties of the trifluoromethyl and guanidine moieties to find proteins with complementary binding sites. The guanidine functionality, in particular, can be a key pharmacophore for identifying targets with specific recognition motifs. nih.gov

Conversely, large chemical databases can be screened against a specific protein target to find novel compounds with a trifluoromethylated guanidine scaffold. This has proven to be an efficient strategy for hit identification in early-stage drug discovery. researchgate.net

Advanced Mechanistic Insights Derived from Computational Approaches

Computational chemistry offers powerful tools to investigate reaction mechanisms at the atomic level. nih.gov For trifluoromethylated guanidines, methods like Density Functional Theory (DFT) can be employed to elucidate the mechanisms of their synthesis or their interactions with biological systems. mdpi.com

For example, computational studies can model the reaction pathway for the trifluoromethylation of a benzyl guanidine precursor, identifying transition states and intermediates. montclair.edunih.gov This can provide insights into reaction kinetics and help optimize reaction conditions. DFT calculations can also be used to study the electronic properties of this compound, such as its molecular electrostatic potential and frontier molecular orbitals, which are critical for understanding its reactivity and intermolecular interactions. ufms.br

Furthermore, computational approaches can shed light on the mechanistic details of how guanidines function as catalysts in certain organic reactions or how the guanidinium group participates in enzyme catalysis through hydrogen bonding and proton transfer. nih.gov These advanced studies provide a fundamental understanding that is often difficult to obtain through experimental methods alone.

Emerging Research Frontiers and Future Perspectives

Identification of Novel Biological Targets for Trifluoromethylated Guanidine (B92328) Derivatives

The guanidinium (B1211019) group, a common feature in many natural products and pharmaceuticals, is known for its ability to form strong hydrogen bonds and electrostatic interactions with biological targets such as proteins and nucleic acids. mit.edunih.gov The incorporation of a trifluoromethyl (-CF3) group can significantly enhance a molecule's lipophilicity, metabolic stability, and binding affinity to its target. mdpi.comwechemglobal.com This synergistic combination in trifluoromethylated guanidine derivatives opens up possibilities for targeting a host of novel biological entities.

Researchers are actively investigating new targets beyond traditional applications. For instance, novel guanidine derivatives have been designed and synthesized as selective dual inhibitors of Src/Abl kinases, which are implicated in certain types of leukemia. nih.gov The introduction of the trifluoromethyl group could further enhance the potency and selectivity of such inhibitors. mdpi.com Furthermore, the structural motif of benzyl (B1604629) guanidines has shown promise in the development of potent antibacterial agents, suggesting that trifluoromethylated analogs could be effective against multi-drug-resistant pathogens by targeting novel bacterial enzymes or membrane components. nih.govmdpi.comnih.gov

Future research is likely to focus on high-throughput screening of trifluoromethylated guanidine libraries against a wide panel of enzymes and receptors. Targets involved in neurodegenerative diseases, viral replication, and inflammatory pathways are of particular interest, given the known bioactivities of both guanidine and trifluoromethyl-containing compounds. wechemglobal.comsci-hub.se

Development of Greener and More Efficient Synthetic Pathways

The synthesis of complex pharmaceutical molecules often involves multi-step processes that can be resource-intensive and generate significant waste. Consequently, there is a strong drive within the chemical industry to develop greener and more efficient synthetic methods. For guanidine derivatives, traditional syntheses can involve harsh reagents and protecting group strategies. mdpi.comnih.gov

Emerging research focuses on principles of green chemistry, such as the use of environmentally benign solvents, catalysts, and energy sources. nih.gov One promising approach is the use of organocatalysts, such as guanidine hydrochloride itself, in microwave-mediated, solvent-free reactions to produce complex heterocyclic structures. rsc.org Continuous-flow synthesis is another advanced manufacturing technique being explored for the production of trifluoromethylated heterocycles. acs.org This method offers advantages in terms of safety, scalability, and efficiency, minimizing reaction times and improving product yields.

Future efforts will likely concentrate on the development of one-pot, multicomponent reactions to construct the 1-[3-(Trifluoromethyl)benzyl]guanidine scaffold with high atom economy. The exploration of biocatalysis, using enzymes to perform specific chemical transformations, also represents a promising avenue for a more sustainable synthesis of these compounds.

Application of Artificial Intelligence and Machine Learning in Predictive Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery by accelerating the design and optimization of new therapeutic agents. researchgate.netnih.govymerdigital.com For trifluoromethylated guanidine derivatives, these computational tools offer immense potential.

AI/ML ApplicationDescriptionPotential Impact on Trifluoromethylated Guanidine Design
Virtual Screening Computationally screening large libraries of virtual compounds against a biological target. ijmsm.orgRapid identification of promising hits from vast chemical databases.
QSAR Modeling Developing mathematical models to correlate chemical structure with biological activity. researchgate.netPredicting the potency of new derivatives before synthesis.
ADMET Prediction Using algorithms to forecast the pharmacokinetic and toxicological properties of a molecule. nih.govEarly deselection of candidates with poor drug-like properties.
De Novo Design Generating novel molecular structures with optimized properties using generative models. nih.govCreation of innovative compounds with enhanced efficacy and safety.

Strategies for Overcoming Biological Barriers in Targeted Delivery

For a drug to be effective, it must reach its target site in the body in sufficient concentration. This often requires overcoming significant biological barriers, such as cell membranes and the blood-brain barrier. nih.govnih.gov The positively charged guanidinium group is a key component of cell-penetrating peptides (CPPs), which are known for their ability to transport molecules across cellular membranes. mit.edunih.govresearchgate.net This inherent property of the guanidine moiety provides a foundational advantage for drug delivery.

To further enhance targeted delivery and minimize off-target effects, researchers are exploring advanced drug delivery systems. These include:

Nanocarriers: Encapsulating trifluoromethylated guanidine derivatives within nanoparticles, such as liposomes or biodegradable polymers, can protect the drug from degradation, improve its solubility, and facilitate its accumulation at the target site. nih.gov

Prodrug Strategies: The molecule can be chemically modified into an inactive "prodrug" form that is converted into the active drug only upon reaching the target tissue, often through the action of specific enzymes. researchgate.net

Conjugation to Targeting Ligands: Attaching the drug to a molecule that specifically binds to a receptor overexpressed on diseased cells (e.g., in a tumor) can significantly enhance its selectivity. nih.gov

These strategies aim to improve the therapeutic index of trifluoromethylated guanidine drugs by increasing their efficacy while reducing potential side effects. nih.gov

Integration of Advanced Omics Technologies for Comprehensive Biological Profiling

The "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—provide a holistic view of the biological processes occurring within a cell or organism. frontiersin.orgnih.gov Integrating these technologies into the study of this compound and its derivatives can provide a deep understanding of their mechanisms of action, potential off-target effects, and biomarkers for their efficacy.

Proteomics can be used to identify the direct protein targets of a compound and to understand how it alters protein expression and signaling pathways within the cell.

Metabolomics analyzes changes in the levels of small-molecule metabolites, offering insights into how a drug affects cellular metabolism. acs.org

Genomics and Transcriptomics can reveal how a compound influences gene expression, helping to uncover its broader biological impact and identify potential mechanisms of resistance. nih.gov

By creating a comprehensive biological profile, omics technologies can guide the optimization of lead compounds, aid in the design of clinical trials, and contribute to the development of personalized medicine approaches where drugs are matched to patients who are most likely to benefit. nih.govnih.gov

Q & A

Q. What are the key considerations in designing a synthetic route for 1-[3-(Trifluoromethyl)benzyl]guanidine?

Answer: The synthesis requires regioselective benzylation of the guanidine core. A validated method involves:

  • Starting materials: Using 3-(trifluoromethyl)benzyl halides for nucleophilic substitution with protected guanidine precursors.
  • Protection strategies: tert-Butoxycarbonyl (Boc) groups prevent undesired side reactions during alkylation, as demonstrated in analogous guanidine syntheses .
  • Automation: Streamlining steps (e.g., reducing from 16–17 manual steps to 7 automated steps) improves reproducibility, as shown in radiopharmaceutical syntheses .
  • Purification: Flash chromatography with methanol-dichloromethane gradients enhances intermediate purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Answer: A multi-technique approach ensures structural fidelity:

  • NMR spectroscopy: 1H and 13C NMR confirm backbone structure, while 19F NMR verifies trifluoromethyl group integrity .
  • High-resolution mass spectrometry (HRMS): Provides exact mass confirmation (e.g., [M+H]+ ion analysis) .
  • HPLC: Reverse-phase HPLC with UV detection (254 nm) monitors purity, adapted from guanidine thiocyanate protocols .
  • Elemental analysis: Validates stoichiometry, with protocols for bis-Boc guanidine derivatives serving as a reference .

Q. What handling protocols minimize degradation of this compound during experiments?

Answer: Stability is maintained by:

  • Storage: -20°C under inert gas (argon/nitrogen) in amber vials to prevent photodegradation .
  • Moisture control: Use of desiccants and anhydrous solvents during weighing and dissolution .
  • PPE: Gloves and goggles to avoid contamination, as recommended for guanidine derivatives with similar corrosive hazards .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported metabolic stability of this compound across biological models?

Answer: Discrepancies arise from enzymatic variability. Methodological solutions include:

  • Enzyme co-expression: Introducing guanidine-degrading enzymes (e.g., Sll1077 in Synechococcus) to assess metabolic flux and identify rate-limiting steps .
  • Isotope tracing: Using 13C-labeled analogs to track degradation pathways and quantify intermediates in vitro .
  • Standardized assays: Normalizing degradation rates to protein content and using internal standards (e.g., deuterated analogs) for cross-study comparisons .

Q. What strategies enhance the yield of this compound in multi-step syntheses?

Answer: Optimization focuses on critical steps:

  • Catalyst screening: Testing Pd/C or Pd(OAc)₂ for hydrogenolysis to improve selectivity .
  • Temperature control: Maintaining 0–5°C during exothermic alkylation steps reduces side products .
  • Lyophilization: Converting intermediates to stable powders minimizes hydrolysis during storage .
  • Quality control: Periodic HPLC monitoring ensures intermediates meet purity thresholds (>95%) before proceeding .

Q. How does the trifluoromethyl group influence biochemical interactions compared to non-fluorinated analogs?

Answer: The -CF₃ group impacts:

  • Lipophilicity: Increases logP by 0.5–1.0 units, enhancing membrane permeability, as shown in cellular uptake assays .
  • Enzyme binding: Strengthens hydrophobic interactions with aromatic residues (e.g., tryptophan), validated via X-ray crystallography of related inhibitors .
  • Metabolic resistance: Reduces cytochrome P450-mediated oxidation, with >50% parent compound remaining after 60 minutes in microsomal assays .
  • Experimental validation: Radiolabeled analogs (e.g., [3H]-versions) quantify target engagement differences .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the toxicity of this compound in microbial vs. mammalian systems?

Answer: Discrepancies may stem from differential metabolic activation. Approaches include:

  • Toxicity profiling: Comparative LC-MS/MS analysis of metabolites in E. coli vs. HepG2 cells to identify toxic intermediates .
  • Gene knockout studies: Deleting putative detoxification genes (e.g., cytochrome oxidases) in microbial models to mimic mammalian metabolism .
  • Dose-response curves: Establishing IC₅₀ values under standardized growth conditions (pH 7.4, 37°C) .

Methodological Tables

Synthetic Route Optimization
Parameter
------------------------
Steps
Yield (Final Product)
Purification
Metabolic Stability Assay Conditions
Parameter
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pH
Temperature
Incubation Time
Enzyme Source

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.